N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide is an organic compound that features a benzodioxole ring, a brominated phenoxy group, and an acetamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromination: The phenoxy group can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Acetamide Formation: The final step involves the reaction of the brominated formylphenoxy compound with an appropriate amine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions could convert the formyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if found to have biological activity.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzodioxole ring and brominated phenoxy group could play roles in binding to the target site, while the acetamide linkage might influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-formylphenoxy)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-2-formylphenoxy)acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide may confer unique reactivity and biological activity compared to its analogs. Bromine’s larger size and different electronic properties compared to chlorine or methyl groups can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO5/c18-13-2-4-14(12(6-13)8-20)22-9-17(21)19-7-11-1-3-15-16(5-11)24-10-23-15/h1-6,8H,7,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLQMPJJJJJBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=C(C=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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